molecular formula C18H17NO3S B2965609 (E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one CAS No. 2035008-17-2

(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one

Cat. No.: B2965609
CAS No.: 2035008-17-2
M. Wt: 327.4
InChI Key: CNSXIIWKWHSJCU-DAFODLJHSA-N
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Description

(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one is a complex organic compound that features a combination of benzo[d][1,3]dioxole, pyrrolidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the pyrrolidine ring: This involves the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.

    Coupling of the benzo[d][1,3]dioxole and pyrrolidine moieties: This step often employs a palladium-catalyzed cross-coupling reaction.

    Introduction of the thiophene ring: This can be done through a Heck reaction, where the thiophene is coupled with the intermediate product from the previous step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the double bonds or reduce ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its structure suggests potential use in the development of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application, but it may involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl derivatives: These compounds share the benzo[d][1,3]dioxole and pyrrolidine moieties but differ in other substituents.

    Thiophene-containing compounds: These include various thiophene derivatives with different functional groups.

Uniqueness

(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one is unique due to its combination of three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

(E)-1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-3-thiophen-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c20-18(4-1-13-6-8-23-11-13)19-7-5-15(10-19)14-2-3-16-17(9-14)22-12-21-16/h1-4,6,8-9,11,15H,5,7,10,12H2/b4-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSXIIWKWHSJCU-DAFODLJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C=CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)/C=C/C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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